An In-depth Technical Guide to (Z)-3-Hepten-1-ol: Structure, Properties, Synthesis, and Biological Role
An In-depth Technical Guide to (Z)-3-Hepten-1-ol: Structure, Properties, Synthesis, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-3-Hepten-1-ol, a member of the green leaf volatile (GLV) family of compounds, is an oxygenated hydrocarbon with a characteristic fresh, green, and grassy odor.[1] This aliphatic alcohol plays a significant role in nature, particularly in plant communication and defense mechanisms.[2][3][4] Its unique chemical structure and biological activity make it a molecule of interest for researchers in fields ranging from chemical ecology to flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological functions of (Z)-3-Hepten-1-ol.
Chemical Structure and Identification
(Z)-3-Hepten-1-ol is a seven-carbon alcohol containing a cis-configured double bond between the third and fourth carbon atoms.
DOT script for the chemical structure of (Z)-3-Hepten-1-ol:
Caption: Chemical structure of (Z)-3-Hepten-1-ol.
Table 1: Chemical Identifiers for (Z)-3-Hepten-1-ol
| Identifier | Value |
| IUPAC Name | (Z)-hept-3-en-1-ol[1][5] |
| Synonyms | cis-3-Hepten-1-ol, (3Z)-3-Hepten-1-ol[5] |
| CAS Number | 1708-81-2[5][6] |
| Molecular Formula | C7H14O[5][6] |
| Molecular Weight | 114.19 g/mol [5] |
| InChI | InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3/b5-4-[1] |
| SMILES | CCC/C=C\CCO[1] |
Physicochemical Properties
(Z)-3-Hepten-1-ol is a colorless liquid at room temperature and is sparingly soluble in water.[1][7] A summary of its key physical and chemical properties is presented in the table below.
Table 2: Physicochemical Properties of (Z)-3-Hepten-1-ol
| Property | Value |
| Appearance | Colorless liquid[1] |
| Boiling Point | 165-166 °C at 760 mmHg[1] |
| Density | 0.842-0.845 g/mL at 25 °C[1] |
| Refractive Index | 1.440-1.450 at 20 °C[1] |
| Flash Point | 68.33 °C (155.00 °F)[1] |
| Water Solubility | 5489 mg/L at 25 °C (estimated)[1] |
| logP (o/w) | 2.207 (estimated)[1] |
Synthesis of (Z)-3-Hepten-1-ol
The most common and stereoselective method for the synthesis of (Z)-3-Hepten-1-ol is the partial hydrogenation of 3-heptyn-1-ol (B78798). This reaction requires a "poisoned" catalyst to prevent the complete reduction of the alkyne to the corresponding alkane. Commonly used catalysts for this transformation include Lindlar's catalyst and P-2 nickel.
Experimental Protocol: Synthesis via Partial Hydrogenation of 3-Heptyn-1-ol
This protocol describes the synthesis of (Z)-3-Hepten-1-ol from 3-heptyn-1-ol using a Lindlar catalyst.
Materials:
-
3-Heptyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead)
-
Hexane (B92381) (or Ethanol)
-
Quinoline (B57606) (optional, as an additional catalyst poison)
-
Hydrogen gas (H2)
-
Celite® or other filter aid
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Equipment:
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-heptyn-1-ol in a suitable solvent such as hexane or ethanol. Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne). For substrates that are particularly sensitive to over-reduction, a small amount of quinoline can be added to the reaction mixture.[8]
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas like nitrogen or argon. Repeat this process three times to ensure an oxygen-free atmosphere. Introduce hydrogen gas to the system (typically at a pressure of 1-4 atm or using a balloon).[8]
-
Reaction Monitoring: Vigorously stir the reaction mixture to ensure efficient mixing of the substrate, catalyst, and hydrogen. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.[8]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by fractional distillation or column chromatography if necessary.
DOT script for the synthesis workflow of (Z)-3-Hepten-1-ol:
Caption: Synthesis workflow for (Z)-3-Hepten-1-ol.
Analytical Characterization
The structure and purity of (Z)-3-Hepten-1-ol are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of (Z)-3-Hepten-1-ol will show characteristic signals for the olefinic protons, the methylene (B1212753) groups adjacent to the double bond and the hydroxyl group, and the terminal methyl group. The coupling constants between the olefinic protons are indicative of the cis stereochemistry.
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¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are a key feature.
Table 3: Typical NMR Data for (Z)-3-Hepten-1-ol
| Nucleus | Instrument | Solvent | Key Chemical Shifts (δ, ppm) |
| ¹H NMR | Bruker AC-300 | CDCl₃ | ~5.5-5.3 (m, 2H, olefinic), 3.6 (t, 2H, -CH₂OH), 2.3 (q, 2H, -CH₂-C=), 2.0 (q, 2H, =C-CH₂-), 1.0 (t, 3H, -CH₃), ~1.5 (sextet, 2H, -CH₂-CH₃) |
| ¹³C NMR | Bruker WM-250 | CDCl₃ | ~133, ~125 (olefinic carbons), ~62 (-CH₂OH), ~31, ~23, ~21 (aliphatic carbons), ~14 (-CH₃) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like (Z)-3-Hepten-1-ol.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: An Agilent 7890A GC system coupled with a 5975C mass selective detector or equivalent.[9]
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]
-
Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., hexane or dichloromethane), splitless injection.
-
Temperature Program: Initial oven temperature of 50 °C held for 2 minutes, then ramped to 180 °C at 5 °C/min, followed by a ramp to 270 °C at 20 °C/min, and a final hold at 270 °C for 5 minutes.[9]
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
The resulting mass spectrum will show a molecular ion peak (M⁺) at m/z 114 and a characteristic fragmentation pattern that can be used to confirm the structure.
Biological Activity and Signaling Pathways
(Z)-3-Hepten-1-ol is classified as a green leaf volatile (GLV), a class of C6 and related compounds released by plants upon mechanical damage or herbivore attack.[2][3][4] These compounds play a crucial role in plant defense signaling.
When a plant is damaged, the oxylipin pathway is activated, leading to the rapid biosynthesis and release of GLVs.[2][4] These volatile signals can act within the emitting plant (intra-plant signaling) or be perceived by neighboring plants (inter-plant communication).[2]
Upon perception by a neighboring plant, GLVs can "prime" the plant's defense systems. This priming does not necessarily activate defenses directly but prepares the plant to respond more rapidly and strongly to subsequent attacks.[10] The signaling cascade initiated by GLVs can involve the activation of mitogen-activated protein kinases (MAPKs) and the induction of defense-related genes, often cross-talking with other plant hormone signaling pathways such as the jasmonic acid pathway.[1][10]
DOT script for the role of (Z)-3-Hepten-1-ol in plant defense signaling:
Caption: Role of (Z)-3-Hepten-1-ol in plant defense.
Conclusion
(Z)-3-Hepten-1-ol is a fascinating molecule with well-defined chemical and physical properties. Its stereoselective synthesis is readily achievable through the partial hydrogenation of its corresponding alkyne. Beyond its use in the flavor and fragrance industry, its role as a signaling molecule in plant defense highlights its importance in chemical ecology. This technical guide provides a solid foundation for researchers and professionals working with or interested in this versatile compound. Further research into the specific receptors and downstream signaling components involved in GLV perception will undoubtedly uncover more about the intricate communication networks in the natural world.
References
- 1. scholarcommons.sc.edu [scholarcommons.sc.edu]
- 2. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Z)-3-Hepten-1-ol | C7H14O | CID 5364517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hepten-1-ol, (Z)- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? [mdpi.com]
